

Initial Structure-Activity Relationship (SAR) Studies of MMV008138: A Technical Guide

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Compound of Interest		
Compound Name:	MMV008138	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial structure-activity relationship (SAR) studies of the antimalarial compound **MMV008138**. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drugresistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic
agents with new mechanisms of action.[1][2][3] The Medicines for Malaria Venture (MMV)
"Malaria Box" initiative has been instrumental in providing open access to a collection of
compounds with confirmed activity against the asexual intraerythrocytic stages of P. falciparum.
[4] Among these, MMV008138 has emerged as a promising lead compound.

MMV008138 targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in malaria parasites that is absent in humans, making it an attractive drug target.[1][2][4][5] Specifically, MMV008138 inhibits the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), which catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[1][2][3][5][6] This



guide focuses on the initial SAR studies that have elucidated the key structural features of **MMV008138** required for its potent antimalarial activity.

Core Structure and Key Findings of SAR Studies

The core structure of **MMV008138** is a tetrahydro-β-carboline. Initial studies quickly established that the biological activity of this scaffold is highly dependent on its stereochemistry and substitution patterns on the aromatic D-ring and at the C3 position.[4][7][8]

The key findings from the initial SAR studies are as follows:

- Stereochemistry: The antimalarial activity resides almost exclusively in the (1R,3S)stereoisomer of MMV008138.[1][4][7] The other stereoisomers are significantly less potent or inactive.[4]
- D-Ring Substitution: Potent activity is contingent on the disubstitution of the D-ring (the phenyl ring at C1). Specifically, 2',4'-disubstitution with at least one small, electron-withdrawing group is crucial for both parasite growth inhibition and PfIspD enzyme inhibition.
 [1][4] Analogs with unsubstituted or monosubstituted D-rings exhibit significantly weaker activity.[1]
- C3-Substituent: The carboxylic acid at the C3 position is an important feature for activity. While the corresponding methyl ester shows weak activity, conversion to a methylamide can be more potent than the parent carboxylic acid.[4][7]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from SAR studies, comparing the in vitro activity of **MMV008138** analogs against P. falciparum (Dd2 strain) and their inhibitory activity against the recombinant PflspD enzyme.

Table 1: SAR of the D-Ring of MMV008138 Analogs



Compound	D-Ring Substituents	P. falciparum Growth Inhibition IC50 (nM)	PflspD Inhibition IC50 (nM)
1a (MMV008138)	2',4'-di-Cl	250 ± 50	44 ± 15
1b	Unsubstituted	>10,000	510
1c	2'-Cl	>5,000	>5,000
1d	4'-Cl	>5,000	>5,000
1e	2'-Cl, 4'-F	320 ± 60	31 ± 5
1f	2'-F, 4'-Cl	350 ± 40	44 ± 11
1g	2',4'-di-F	860 ± 100	260 ± 100
1h	2'-Cl, 4'-Br	360 ± 100	48 ± 12
1i	2'-Br, 4'-Cl	430 ± 100	38 ± 10
1j	2'-Cl, 4'-CF3	680 ± 100	120 ± 10
1k	2'-CF3, 4'-Cl	560 ± 100	110 ± 20
11	2'-CN, 4'-Cl	470 ± 100	130 ± 20
1u	2',4'-di-Me	>10,000	NI

Data sourced from Ghavami et al., 2018.[1] "NI" signifies no inhibition.

Table 2: SAR of the C3-Substituent of MMV008138 Analogs

Compound	C3-Substituent	P. falciparum Growth Inhibition IC50 (nM)
4a (MMV008138)	-COOH	250 ± 70
2a	-COOCH3	6,800 ± 1,400
8a	-CONHCH3	190 ± 20



Data sourced from Carlier et al., 2015.[4]

Experimental Protocols

The synthesis of the tetrahydro-β-carboline core of **MMV008138** and its analogs is achieved through a Pictet-Spengler reaction.[1]

- Reaction: The reaction involves the condensation of a tryptophan methyl ester (either (S)- or (R)-Trp-OMe) with a substituted benzaldehyde.
- Isomer Separation: This reaction typically yields a mixture of cis and trans diastereomers.

 The desired trans-configured methyl ester intermediates are separated from the cis-isomers by column chromatography on silica gel.
- Saponification: The final carboxylic acid analogs are obtained by saponification of the separated methyl esters.

The in vitro antimalarial activity of the compounds is determined against the chloroquineresistant Dd2 strain of P. falciparum.

- Culture Conditions: Parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
- Assay Procedure: Asynchronous parasite cultures are exposed to serial dilutions of the test compounds for 72 hours.
- Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay, which measures DNA content.
- IC50 Determination: The 50% inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal equation.

The inhibitory activity against the target enzyme is assessed using purified recombinant P. falciparum IspD.

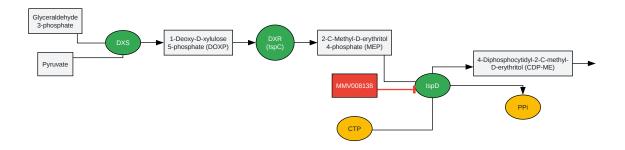
 Enzyme and Substrates: The assay mixture contains recombinant PflspD, MEP, and CTP in a buffered solution.



- Inhibition: The enzyme is incubated with varying concentrations of the inhibitor.
- Activity Measurement: The enzymatic reaction is initiated, and the production of pyrophosphate is measured using a coupled colorimetric assay.
- IC50 Determination: The IC50 values are determined from the dose-response curves.

Visualizations

The following diagram illustrates the MEP pathway in P. falciparum and the specific step inhibited by MMV008138.

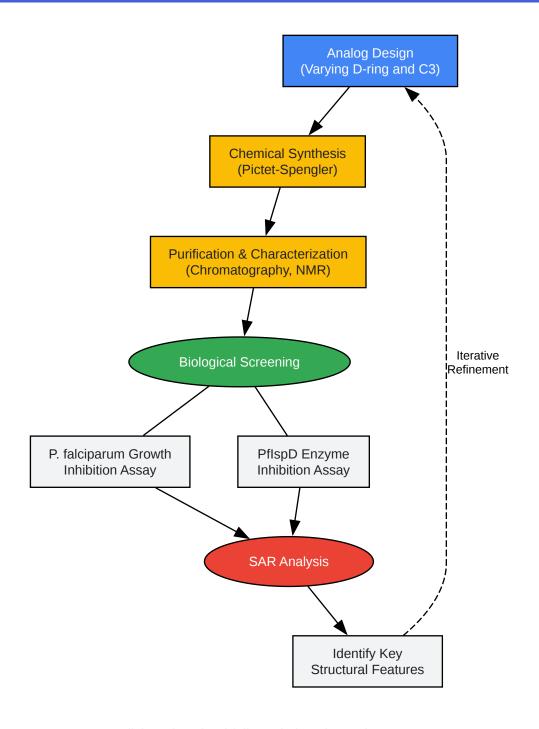


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MEP pathway showing IspD inhibition by MMV008138.

The diagram below outlines the logical workflow followed for the SAR studies of MMV008138.





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Workflow for the SAR-driven optimization of MMV008138.

Conclusion

The initial structure-activity relationship studies of **MMV008138** have successfully identified the critical structural determinants for its potent antiplasmodial activity. The (1R,3S)-stereochemistry, the presence of a carboxylic acid or methylamide at C3, and 2',4'-



disubstitution of the D-ring with small, electron-withdrawing groups are essential for the inhibition of P. falciparum IspD and parasite growth.[1][4] These findings provide a solid foundation for the further optimization of this promising antimalarial scaffold, with the goal of developing new, effective, and selective therapies to combat malaria. The selective inhibition of the parasite's MEP pathway, which is absent in humans, underscores the therapeutic potential of this compound class.[1][9]

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